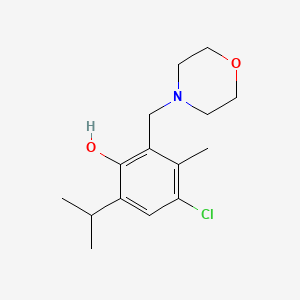
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C₁₃H₂₈O₂Sn It is a member of the dioxastanninane family, characterized by the presence of a tin atom within a dioxastanninane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with 2,2-dimethyl-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{(Bu}_2\text{SnO) + (CH}_3\text{)_2C(CH}_2\text{OH)_2} \rightarrow \text{(Bu}_2\text{SnO}_2\text{C(CH}_3\text{)_2} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the dioxastanninane ring is opened and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin derivatives.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane involves its interaction with biological molecules through the tin atom. The tin atom can coordinate with various ligands, forming stable complexes that can disrupt biological processes. The compound can also act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane.
Dibutyltin oxide: Another organotin compound with similar properties.
Trimethyltin chloride: A related organotin compound used in different applications.
Uniqueness
This compound is unique due to its specific dioxastanninane ring structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
36887-65-7 |
|---|---|
Fórmula molecular |
C13H28O2Sn |
Peso molecular |
335.07 g/mol |
Nombre IUPAC |
2,2-dibutyl-5,5-dimethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C5H10O2.2C4H9.Sn/c1-5(2,3-6)4-7;2*1-3-4-2;/h3-4H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
Clave InChI |
IHEQSHRFTVIJHV-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCC(CO1)(C)C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



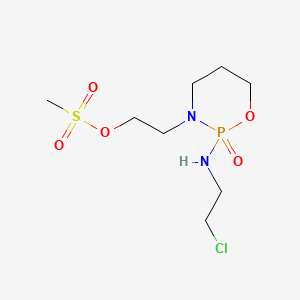

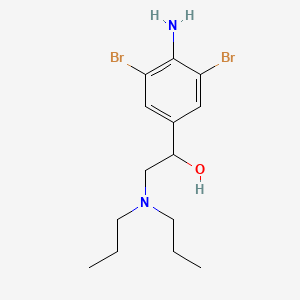


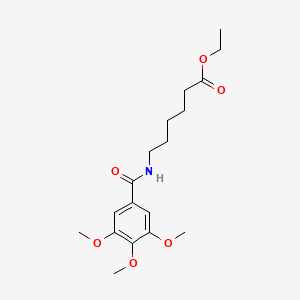

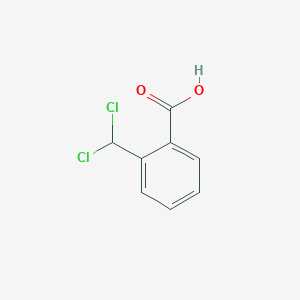
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
